Methyl 2,6-dimethoxypyrimidine-4-carboxylate

Vue d'ensemble

Description

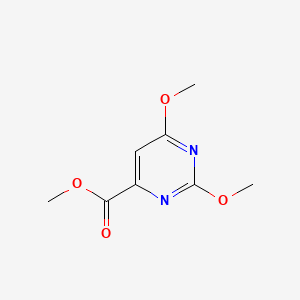

Methyl 2,6-dimethoxypyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C8H10N2O4. It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at positions 2 and 6, and a carboxylate ester group at position 4.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dimethoxypyrimidine-4-carboxylate typically involves the reaction of 2,6-dimethoxypyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, nucleophilic catalysts, elevated temperatures.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Methyl 2,6-dimethoxypyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity against various diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. Studies have shown effectiveness against bacterial strains resistant to conventional treatments.

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in targeting specific cancer cell lines. Its ability to modulate cellular pathways involved in cancer progression makes it a valuable compound in cancer research .

Agrochemical Applications

The compound is also utilized in agricultural chemistry as a precursor for herbicides and fungicides.

Herbicide Development

This compound is synthesized into herbicides that target specific weed species while minimizing harm to crops. Its selective toxicity profile allows for effective weed management strategies in sustainable agriculture.

Fungicidal Activity

Research has indicated that derivatives of this compound can be designed to combat fungal pathogens affecting crops, thereby enhancing agricultural productivity and crop protection .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including:

- Catalytic Methoxylation : This method enhances the efficiency of the synthesis process while minimizing by-products .

- Chlorination Reactions : Modifications through chlorination can yield derivatives with enhanced biological activities .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the synthesis of several derivatives from this compound, which were tested against multi-drug resistant bacterial strains. The results indicated that certain modifications significantly increased antimicrobial efficacy .

Case Study 2: Herbicide Development

In agricultural trials, a formulation based on this compound was tested against common weeds in maize crops. The results showed a reduction in weed biomass by over 70% compared to untreated controls, highlighting its effectiveness as a herbicide .

Activité Biologique

Methyl 2,6-dimethoxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with two methoxy groups and a carboxylate group. The presence of these functional groups significantly influences its solubility and reactivity, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Reactive Oxygen Species (ROS) Generation : The compound can participate in redox reactions due to the presence of methoxy and carboxylate groups, leading to the generation of ROS that may influence cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Preliminary research indicates potential anticancer activity through the inhibition of tumor cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented in vitro, suggesting its role as a therapeutic agent in oncology .

Data Table: Biological Activities Summary

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections. -

Anticancer Activity :

In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism was linked to the activation of caspase-dependent pathways leading to apoptosis, highlighting its potential for further development as an anticancer drug .

Propriétés

IUPAC Name |

methyl 2,6-dimethoxypyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-12-6-4-5(7(11)13-2)9-8(10-6)14-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJNNHOWKMREOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317416 | |

| Record name | methyl 2,6-dimethoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55878-45-0 | |

| Record name | 55878-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,6-dimethoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.